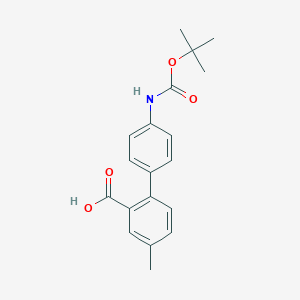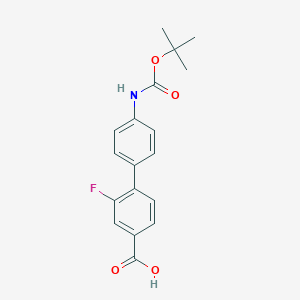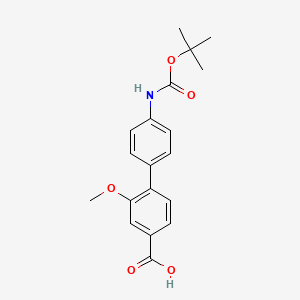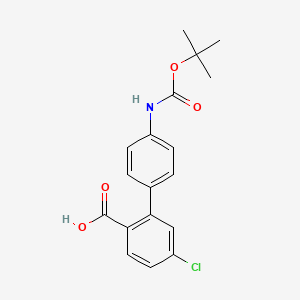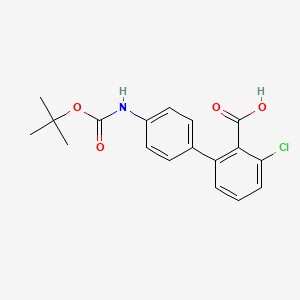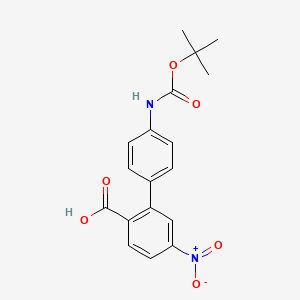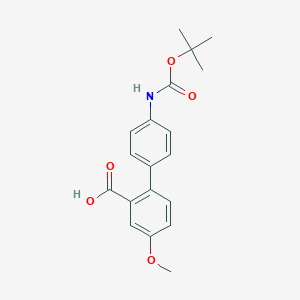
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (2-BAP-5-MB) is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used in a range of biochemical and physiological experiments. 2-BAP-5-MB has several advantages and limitations for laboratory experiments, and there are many potential future directions for its use. In
Aplicaciones Científicas De Investigación
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, such as the oxidation of alcohols and the reduction of aldehydes. It has also been used as a reagent for the synthesis of other compounds, such as amines, esters, and amides. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of fluorescent dyes and dendrimers.
Mecanismo De Acción
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is a nucleophilic aromatic substitution reagent. It can react with electron-rich aromatic compounds to form an aromatic substitution product. The reaction is catalyzed by a nucleophile, such as a hydroxide ion or a thiolate ion. The reaction proceeds by a nucleophilic attack on the aromatic ring, followed by a proton transfer to the leaving group.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of the protein kinase C enzyme. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations. For example, the reaction can be slow and the product can be difficult to purify.
Direcciones Futuras
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new fluorescent dyes and dendrimers. Additionally, it could be used in the synthesis of drugs and other pharmaceuticals. It could also be used in the development of new enzymes and enzyme inhibitors. Additionally, it could be used in the development of new biocatalysts and biosensors. Finally, it could be used in the development of new materials for biomedical applications.
Métodos De Síntesis
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is synthesized from 4-bromo-2-methoxybenzoic acid (4-Br-2-MB) and 4-bromo-2-aminophenol (4-Br-2-AP) using a nucleophilic substitution reaction. The reaction is carried out in aqueous solution at temperatures between 0-50°C. 4-Br-2-MB is first dissolved in water and then 4-Br-2-AP is added. The reaction is then heated to the desired temperature and stirred for several hours. The reaction is then cooled and the product is isolated and purified by recrystallization.
Propiedades
IUPAC Name |
5-methoxy-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-12(6-8-13)15-10-9-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMOAOMSQTBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


